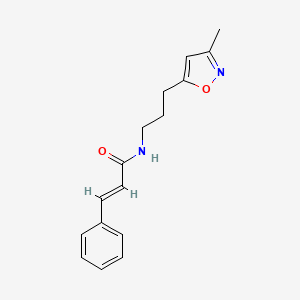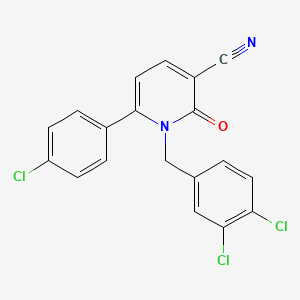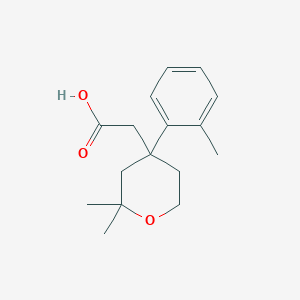![molecular formula C26H28ClN5O2S B2783585 1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-34-0](/img/structure/B2783585.png)
1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles and quinazolines are classes of compounds that have shown a wide range of biological activities . Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors . Quinazolines have also been found to have significant biological activities .
Synthesis Analysis
The synthesis of triazole and quinazoline derivatives involves various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis pathway for your compound would depend on the specific substituents and their positions .Molecular Structure Analysis
The molecular structure of triazoles and quinazolines allows them to accommodate a broad range of substituents, paving the way for the construction of diverse novel bioactive molecules . The specific molecular structure of your compound would depend on the specific substituents and their positions.Chemical Reactions Analysis
Triazoles and quinazolines can participate in a variety of chemical reactions due to their versatile structures . The specific reactions that your compound can participate in would depend on the specific substituents and their positions.作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinazoline derivatives, have been found to interact with various enzymes and receptors . These interactions can lead to a variety of biological activities, including anticancer, antimicrobial, and antiviral effects .
Mode of Action
It’s worth noting that similar compounds, such as [1,2,4]triazolo[4,3-a]quinazoline derivatives, have been found to intercalate dna, which can inhibit the replication of cancer cells . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function .
Biochemical Pathways
For instance, [1,2,4]triazolo[4,3-a]quinazoline derivatives have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins . This suggests that the compound may have similar effects on biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies can provide valuable insights into the potential ADME properties of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, including anticancer, antimicrobial, and antiviral effects . This suggests that the compound may have similar effects.
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2S/c1-16(2)14-31-24(34)20-12-11-17(23(33)28-19-8-4-5-9-19)13-22(20)32-25(31)29-30-26(32)35-15-18-7-3-6-10-21(18)27/h3,6-7,10-13,16,19H,4-5,8-9,14-15H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNQPVDYWCKIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(propanoylamino)-1,3-thiazolo[4,5-f]benzothiazol-2-yl]propanamide](/img/structure/B2783502.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2783504.png)




![6-chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2783511.png)



![1-(tert-butyl)-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783517.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide](/img/structure/B2783524.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2783525.png)